molecular formula C7H4F4N2O B074547 4-Amino-2,3,5,6-tetrafluorobenzamide CAS No. 1548-74-9

4-Amino-2,3,5,6-tetrafluorobenzamide

Cat. No. B074547
CAS RN: 1548-74-9
M. Wt: 208.11 g/mol
InChI Key: CAERPAFTLPIDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,3,5,6-tetrafluorobenzamide often involves aromatic nucleophilic substitution reactions. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by substituting lithium dimesitylphosphide with hexafluorobenzene, showcasing the reactivity of fluorinated benzene derivatives in nucleophilic substitution reactions (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, reveals large bond angles around phosphorus atoms, indicating the influence of fluorine atoms on the spatial arrangement of molecules. X-ray crystallography studies of these compounds highlight their crowded molecular structures and the specific geometric parameters influenced by fluorine substituents (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

The reactivity of tetrafluoro-substituted aryne, such as 3,4,5,6-tetrafluoro-1,2-dehydrobenzene, in reactions with 1,2,4-triazines leads to the formation of azine ring transformation products. This demonstrates the potential of tetrafluoro-aminobenzonitriles in synthesizing complex organic structures through reactions involving electron-withdrawing groups (Kopchuk et al., 2017).

Scientific Research Applications

Application in Polymer Synthesis

  • Scientific Field : Polymer Science
  • Application Summary : The compound also finds application in polymer synthesis. Butt et al. (2005) investigated the synthesis of novel aromatic polyimides using various diamines, including 4,4- (aminopheyloxy) phenyl-4-aminobenzamide.
  • Methods of Application : The resultant polymers exhibited solubility in various organic solvents and demonstrated significant thermal stability.
  • Results or Outcomes : This showcases the utility of 4-Amino-2,3,5,6-tetrafluorobenzamide derivatives in the field of polymer science.

Synthesis of Aromatic Polyfluoronitroso Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Amino-2,3,5,6-tetrafluorobenzamide is used as an intermediate in the synthesis of aromatic polyfluoronitroso compounds .
  • Methods of Application : The specific methods of application are not detailed in the source, but typically, the synthesis of such compounds involves a series of organic reactions .
  • Results or Outcomes : The resultant aromatic polyfluoronitroso compounds can have various applications, depending on their specific structures .

Photoaffinity Labeling Agents

  • Scientific Field : Biochemistry
  • Application Summary : Derivatives of 4-Amino-2,3,5,6-tetrafluorobenzamide, such as 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, can be used as versatile photoaffinity labeling agents to probe biological receptors .
  • Methods of Application : These compounds can be complexed with DNA probes for use in biological studies .
  • Results or Outcomes : The outcomes of these studies can provide valuable insights into the structure and function of biological receptors .

Mass Spectrometry Studies

  • Scientific Field : Analytical Chemistry
  • Application Summary : 4-Amino-2,3,5,6-tetrafluorobenzamide is used in mass spectrometry studies . The compound’s mass spectrum can be analyzed to understand its structure and properties .
  • Methods of Application : The compound is ionized and then accelerated in a mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio .
  • Results or Outcomes : The mass spectrum obtained can provide valuable information about the compound, including its molecular weight and possible structural features .

Click Chemistry Reagent

  • Scientific Field : Biochemistry
  • Application Summary : Derivatives of 4-Amino-2,3,5,6-tetrafluorobenzamide, such as 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, can be used as click chemistry reagents . These reagents are used in a type of chemical synthesis designed to quickly generate substances by joining small units together .
  • Methods of Application : These reagents can be used in various click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to synthesize new compounds .
  • Results or Outcomes : The outcomes of these reactions can lead to the synthesis of a wide range of substances with potential applications in various fields, including drug discovery .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAERPAFTLPIDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165721
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3,5,6-tetrafluorobenzamide

CAS RN

1548-74-9
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1548-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1548-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetrafluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-2,3,5,6-tetrafluorobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWS378BPL2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.